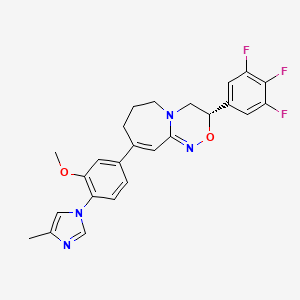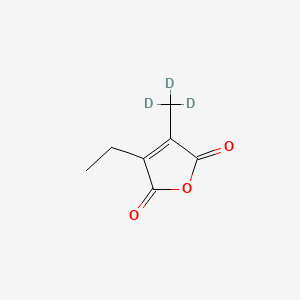
Fmoc-Cys(Trt)-OH-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Cys(Trt)-OH-d2: is a deuterated derivative of the compound Fmoc-Cys(Trt)-OH, which is commonly used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of cysteine, and a trityl (Trt) protecting group attached to the thiol group of cysteine. The deuterated version, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH-d2 typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the thiol group. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is stable under basic conditions and can be removed using piperidine, while the Trt group is stable under acidic conditions and can be removed using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of deuterated reagents in the synthesis ensures the incorporation of deuterium atoms into the final compound.
化学反応の分析
Types of Reactions: Fmoc-Cys(Trt)-OH-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc and Trt protecting groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as iodine or hydrogen peroxide can be used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Deprotection: Piperidine is used to remove the Fmoc group, while TFA containing TIS is used to remove the Trt group
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Free cysteine residues ready for further reactions.
科学的研究の応用
Chemistry: Fmoc-Cys(Trt)-OH-d2 is widely used in the synthesis of peptides and proteins. The deuterated version is particularly useful in studies involving isotopic labeling, which can provide insights into reaction mechanisms and protein dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The incorporation of deuterium atoms can help in nuclear magnetic resonance (NMR) spectroscopy studies to obtain detailed structural information .
Medicine: The compound is used in the development of peptide-based therapeutics. The deuterated version can provide enhanced stability and bioavailability, making it valuable in drug development .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic applications .
作用機序
The mechanism of action of Fmoc-Cys(Trt)-OH-d2 centers around its ability to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
類似化合物との比較
Fmoc-Cys(Trt)-OH: The non-deuterated version of the compound.
Fmoc-Cys(StBu)-OH: Another cysteine derivative with a different thiol protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group
Uniqueness: Fmoc-Cys(Trt)-OH-d2 is unique due to the presence of deuterium atoms, which provide advantages in isotopic labeling studies. The deuterated version can offer enhanced stability and provide valuable insights in NMR spectroscopy and other analytical techniques .
特性
分子式 |
C37H31NO4S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
(2R)-3,3-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25D2 |
InChIキー |
KLBPUVPNPAJWHZ-YCOHJDIPSA-N |
異性体SMILES |
[2H]C([2H])([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


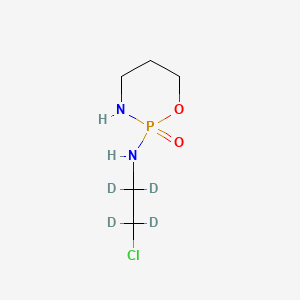
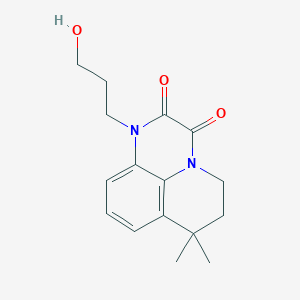
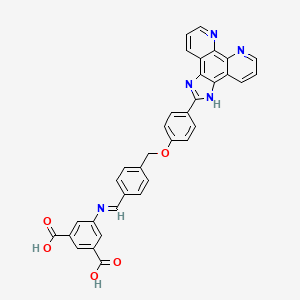
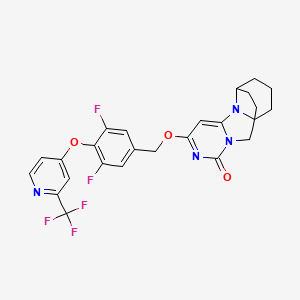
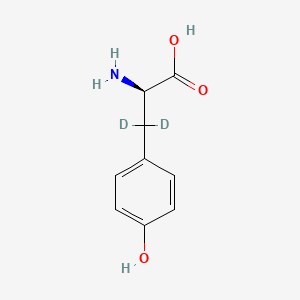
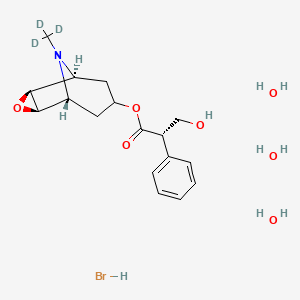
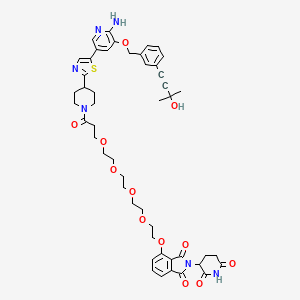
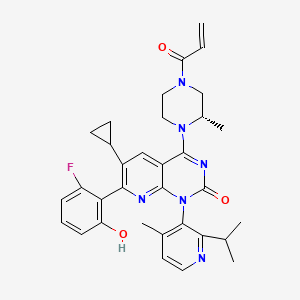
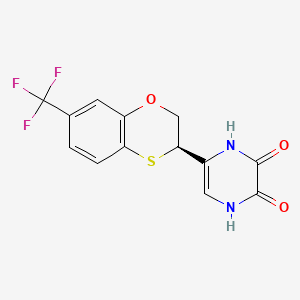
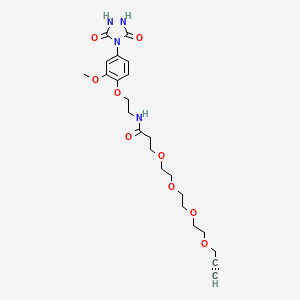
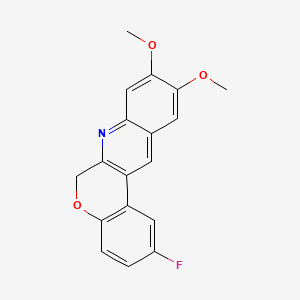
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
